4-Cyano-2-fluorobenzaldehyde

Overview

Description

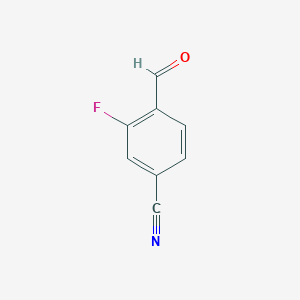

4-Cyano-2-fluorobenzaldehyde (CAS: 105942-10-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₄FNO (molecular weight: 149.12 g/mol). Key properties include:

- Melting point: 73.2–75°C

- Boiling point: 275.8°C (predicted)

- Density: 1.25 g/cm³ (predicted) . It features a formyl (-CHO) group at position 1, a fluorine atom at position 2, and a cyano (-CN) group at position 4 on the benzene ring. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing deazaflavin analogues that inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) . Its safety profile includes irritation hazards (Xi classification) .

Preparation Methods

Halogen Exchange via Catalytic Fluorination

Halogen exchange represents a direct route to introduce fluorine into aromatic systems. Patent US4845304A demonstrates the conversion of chlorinated benzaldehydes to fluorinated analogs using potassium fluoride (KF) and a zirconium-based catalyst. For 4-cyano-2-fluorobenzaldehyde, this method could involve substituting a chlorine atom at the 2-position of 4-cyanobenzaldehyde with fluorine.

Reaction Mechanism and Conditions

The process typically employs:

-

Substrate : 4-cyano-2-chlorobenzaldehyde

-

Catalyst : ZrO₂ or ZrCl₄ (1–5 mol%)

-

Fluoride source : KF or CsF

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature : 180–220°C

-

Duration : 6–12 hours

Under these conditions, the chlorine atom undergoes nucleophilic displacement by fluoride, driven by the electron-withdrawing cyano group’s activation of the aromatic ring. Gas chromatography (GC) analysis in analogous reactions confirmed >90% conversion to fluorinated products .

Challenges and Optimizations

-

Byproduct formation : Competing hydrolysis of the cyano group can occur at high temperatures. Mitigation strategies include using anhydrous conditions and lower temperatures (160–180°C).

-

Catalyst lifetime : Zirconium catalysts deactivate due to fluoride ion adsorption. Regeneration via calcination restores activity but complicates continuous processes .

Oxidation of 4-Cyano-2-fluorobenzyl Alcohol

Patents CN113548982A and CN113816874B describe synthesizing 4-cyano-2-fluorobenzyl alcohol, which can be oxidized to the target aldehyde. This two-step approach combines bromination/alkylation followed by oxidation.

Method A (Patent CN113548982A ):

-

Substrate : 3,4-difluorobenzonitrile

-

Bromination : KBr with tetrabutylammonium bromide (phase transfer catalyst) in DMSO at 120–160°C.

-

Grignard reaction : Isopropyl MgCl·LiCl with paraformaldehyde in THF, yielding 4-cyano-2-fluorobenzyl alcohol (65–72% yield).

Method B (Patent CN113816874B ):

-

Microreactor bromination : 3-fluoro-4-methylbenzonitrile reacts with N-bromosuccinimide (NBS) in a microreactor at 70–80°C, followed by substitution with DMSO/water at 90°C.

Step 2: Oxidation to Aldehyde

Primary alcohols are oxidized to aldehydes using controlled agents:

-

Reagents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO/NaClO.

-

Conditions : Dichloromethane (DCM) or acetone solvent, 0–25°C, 2–6 hours.

-

Yield : 80–85% (theoretical, based on analogous alcohol oxidations).

Industrial Considerations

-

Microreactor advantages : Enhanced heat/mass transfer reduces side reactions (e.g., over-oxidation to carboxylic acids) .

-

Cost : PCC is expensive for large-scale use; TEMPO/NaClO offers a cheaper alternative.

While not explicitly detailed in the cited patents, direct cyanation of 2-fluorobenzaldehyde is a plausible route. This method involves introducing a cyano group at the 4-position via palladium-catalyzed cross-coupling or nucleophilic substitution.

Proposed Pathway

-

Substrate : 2-fluorobenzaldehyde

-

Cyanation :

-

Coupling reagent : CuCN or Zn(CN)₂ with Pd(PPh₃)₄ catalyst.

-

Solvent : DMF or NMP at 100–120°C.

-

Yield : Estimated 50–60% based on similar aryl cyanations.

-

Challenges

-

Regioselectivity : The electron-withdrawing aldehyde group directs cyanation to the para position, but competing meta substitution may occur.

-

Functional group compatibility : The aldehyde may react with cyanating agents, necessitating protective groups (e.g., acetal formation).

Comparative Analysis of Preparation Methods

Table 1: Reaction Conditions and Performance

| Method | Catalyst Cost | Solvent Toxicity | Byproduct Risk | Equipment Needs |

|---|---|---|---|---|

| Halogen Exchange | Low | Moderate (DMF) | Hydrolysis | High-temperature reactor |

| Oxidation | High (NBS) | Low (DMSO/H₂O) | Brominated waste | Microreactor |

| Direct Cyanation | High (Pd) | High (NMP) | Cyanide exposure | Schlenk line |

Chemical Reactions Analysis

4-Cyano-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atom can be substituted with different groups under various conditions, including nucleophilic substitution reactions.

Condensation: The compound can form Schiff bases through reactions with amino acids in refluxing ethanol.

Common reagents used in these reactions include potassium fluoride, specific catalysts, and ethanol. Major products formed from these reactions include Schiff bases and other substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Cyano-2-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating several diseases, particularly in the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against human cancer cell lines, including MCF-7 and HepG2. The synthesis involved the reaction of this compound with various amines to form Schiff bases, which were subsequently evaluated for their cytotoxicity. The results indicated that some derivatives had IC50 values comparable to established chemotherapeutic agents .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Synthesis of Cyanohydrins

The compound can be converted into optically active cyanohydrins through hydrocyanation reactions. This process involves treating aldehydes with cyanide sources under acidic conditions, yielding high yields of cyanohydrins that are valuable in synthesizing α-hydroxy acids and amino alcohols .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Hydrocyanation | Optically active cyanohydrins | Up to 85% |

Material Science

In material science, this compound is explored for its potential in developing novel materials with unique electronic properties.

Application in Organic Electronics

Research indicates that this compound can be used as a precursor for synthesizing conjugated polymers, which are essential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano and fluorine groups enhances the electronic properties of the resulting materials, improving their efficiency and stability .

Analytical Chemistry

This compound has been employed as a derivatizing agent in analytical chemistry for the detection and quantification of various substances.

Use in Chromatography

A study focused on developing a low thermal mass gas chromatography method using this compound as a derivatizing agent for analyzing complex mixtures. This method provided rapid separation and high sensitivity, demonstrating its utility in environmental monitoring and quality control processes .

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorobenzaldehyde involves its reactivity with various molecular targets. For example, in the formation of Schiff bases, the compound undergoes a condensation reaction with amino acids, leading to the formation of new chemical bonds. The molecular pathways involved in these reactions include nucleophilic substitution and oxidation-reduction processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Compounds and Properties

The table below compares 4-Cyano-2-fluorobenzaldehyde with structurally similar halogenated benzaldehydes:

Structural and Functional Differences

Substituent Effects: this compound: The electron-withdrawing -CN and -F groups enhance electrophilicity at the aldehyde position, facilitating condensation reactions (e.g., in deazaflavin synthesis) . 4-Chloro-2-fluorobenzaldehyde: The -Cl substituent is less electron-withdrawing than -CN, reducing electrophilicity. However, -Cl can act as a leaving group in nucleophilic substitutions, broadening its utility in cross-coupling reactions . Positional Isomers (e.g., 2-Cyano-4-fluorobenzaldehyde): Substituent positions alter electronic and steric effects. For example, the meta-fluoro and para-cyano arrangement in 2-Cyano-4-fluorobenzaldehyde may direct electrophilic substitution differently .

Physical Properties: The higher melting point of this compound (73–75°C vs. 58–60°C for the chloro analogue) reflects stronger dipole-dipole interactions due to the polar -CN group . Density and boiling point predictions suggest this compound has higher molecular packing efficiency compared to bulkier halogenated analogues .

Research Implications

- Electronic Effects : Comparative studies on substituent electronic profiles (e.g., Hammett constants) could optimize reaction conditions for benzaldehyde derivatives.

- Synthetic Optimization : Investigating the impact of -CN vs. -Cl on condensation kinetics may improve yields in pharmaceutical intermediate synthesis.

- Toxicity Studies: Detailed toxicological data for cyano- and chloro-substituted benzaldehydes are needed to refine safety protocols.

Biological Activity

4-Cyano-2-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde ring. Its chemical formula is C8H5FN, and it possesses distinct electrophilic properties due to the electron-withdrawing nature of the cyano and fluorine groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. For instance, it has been shown to inhibit human leukocyte elastase (HLE), an enzyme associated with inflammatory processes .

- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Biological Applications

This compound has been investigated for various biological applications:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, its derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

- Antitumor Activity : Research indicates that compounds derived from this compound possess antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 512 |

This data highlights the compound's potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In another investigation, researchers assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings are presented below:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 15 |

| Derivative B | SGC7901 (gastric cancer) | 10 |

| Derivative C | ECA109 (esophageal cancer) | 20 |

These results indicate that certain derivatives exhibit potent antitumor activity, warranting further investigation into their mechanisms and potential therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Cyano-2-fluorobenzaldehyde, and how do they resolve structural ambiguities?

- Methodology : Use ¹H/¹³C NMR to identify aromatic protons and carbon environments, distinguishing fluorine and cyano substituents via coupling patterns and chemical shifts. FT-IR confirms the aldehyde (C=O stretch ~1700 cm⁻¹), cyano (C≡N ~2200 cm⁻¹), and fluorine groups. Mass spectrometry (MS) validates molecular weight (MW: 149.12 g/mol) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook spectral data for validation .

Q. How is this compound synthesized, and what reaction parameters critically influence yield?

- Synthesis : A common route involves condensation reactions , such as reacting 6-chlorouracil with substituted amines followed by aldehyde coupling (e.g., with this compound) to form heterocyclic cores like deazaflavins. Key parameters:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity.

- Catalyst : Use mild bases (e.g., K₂CO₃) to avoid cyano group hydrolysis .

Q. What role do the cyano and fluoro substituents play in the compound’s reactivity and applications?

- Reactivity : The cyano group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. The fluoro group enhances stability via C-F bond strength and influences hydrogen-bonding interactions. Together, they optimize electronic properties for use in pharmacophores or agrochemical intermediates .

Advanced Questions

Q. How can researchers optimize condensation reactions involving this compound to improve efficiency and selectivity?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while improving yield by 15–20%.

- Protecting groups : Temporarily shield the aldehyde during multi-step syntheses (e.g., acetal formation).

- Computational modeling : Predict substituent effects on transition states using DFT calculations to guide solvent/catalyst selection .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for this compound?

- Resolution : Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian simulations). Validate purity via HPLC-MS to rule out degradation products. Cross-check with NIST and PubChem datasets to identify outliers .

Q. How can structural modifications of this compound enhance bioactivity while retaining its core functionality?

- Design principles :

- Electron-rich substituents : Introduce methoxy or amino groups at specific positions to modulate electron density for receptor binding.

- Heterocyclic fusion : Incorporate pyridine or triazole rings to improve solubility and pharmacokinetic properties.

- Isosteric replacement : Replace fluorine with trifluoromethyl (-CF₃) to enhance lipophilicity and metabolic stability .

Q. What strategies mitigate challenges in scaling up this compound-based syntheses for industrial research?

- Process optimization :

- Flow chemistry : Enables continuous synthesis with precise temperature control, reducing side reactions.

- Catalytic recycling : Use immobilized catalysts (e.g., Pd/C on silica) to minimize waste.

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of aldehyde stability and intermediate purity .

Properties

IUPAC Name |

3-fluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUSGWCFSXQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382463 | |

| Record name | 4-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-10-7 | |

| Record name | 3-Fluoro-4-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.